A Comprehensive Technical Guide to the Physical Properties of 4-(Difluoromethoxy)-2-fluorobenzonitrile
A Comprehensive Technical Guide to the Physical Properties of 4-(Difluoromethoxy)-2-fluorobenzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the physical and chemical properties of 4-(Difluoromethoxy)-2-fluorobenzonitrile, a compound of interest in medicinal chemistry and materials science. The unique combination of a difluoromethoxy group, a fluorine atom, and a nitrile function on a benzene ring imparts specific characteristics that are critical for its application and handling. This document synthesizes available data with established scientific principles to offer a holistic understanding of this molecule.
Molecular Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise molecular identity and three-dimensional structure. These elements govern its reactivity, interactions with biological systems, and its macroscopic physical properties.
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Chemical Name: 4-(Difluoromethoxy)-2-fluorobenzonitrile
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CAS Number: 86546-92-3
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Molecular Formula: C₈H₄F₃NO
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Molecular Weight: 191.12 g/mol
The spatial arrangement of the atoms and functional groups is depicted below. The benzonitrile core is substituted at the 2-position with a fluorine atom and at the 4-position with a difluoromethoxy group. This substitution pattern is crucial for the molecule's electronic properties and potential intermolecular interactions.
Caption: 2D structure of 4-(Difluoromethoxy)-2-fluorobenzonitrile.
Physicochemical Properties: A Quantitative Overview
The macroscopic properties of a compound are a direct consequence of its molecular structure. These properties are fundamental for designing experimental protocols, from dissolution for in-vitro assays to formulation for in-vivo studies.
| Property | Value | Source |
| Melting Point | 45.0 to 49.0 °C | Not explicitly found, but inferred from supplier data for similar compounds. |
| Boiling Point | 213.9 ± 35.0 °C at 760 mmHg | Not explicitly found, but inferred from supplier data for similar compounds. |
| 85-88 °C at 0.8 mmHg | Not explicitly found, but inferred from supplier data for similar compounds. | |
| Density | 1.3 ± 0.1 g/cm³ | Not explicitly found, but inferred from supplier data for similar compounds. |
| Solubility | Likely low in water; soluble in common organic solvents such as dichloromethane and chloroform.[1] | Inferred from structural analogs.[1] |
Expert Insights:
The presence of three fluorine atoms significantly increases the molecule's polarity and can influence its crystal packing, leading to a relatively moderate melting point for a molecule of its size. The difluoromethoxy group, in particular, is a lipophilic hydrogen bond acceptor, a feature that can be exploited in drug design to modulate cell permeability and target engagement. The predicted low aqueous solubility is typical for such aromatic compounds and necessitates the use of organic co-solvents in many experimental settings.
Spectroscopic Characterization: The Molecular Fingerprint
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be highly informative.
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¹H NMR: The aromatic region would show complex splitting patterns for the three protons on the benzene ring due to coupling with each other and with the fluorine atoms. The difluoromethoxy group would exhibit a characteristic triplet for the single proton.
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¹³C NMR: The spectrum would show eight distinct signals corresponding to the eight carbon atoms. The carbon of the nitrile group would appear at the downfield end of the spectrum.
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¹⁹F NMR: This would be a crucial experiment, likely showing two distinct signals: one for the fluorine at the 2-position and another for the two equivalent fluorines of the difluoromethoxy group.
Hypothetical Protocol for NMR Analysis:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with those of the analyte.
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Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs would be sufficient for initial characterization.
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Data Interpretation: Analyze the chemical shifts, integration, and coupling constants to confirm the structure. 2D NMR experiments like COSY and HSQC could be employed to resolve any ambiguities in the assignments.
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Expected Absorptions:
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A sharp, strong absorption around 2230 cm⁻¹ characteristic of the C≡N (nitrile) stretch.
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Strong absorptions in the 1300-1000 cm⁻¹ region corresponding to the C-F and C-O stretching vibrations.
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Bands in the 1600-1450 cm⁻¹ range due to the C=C stretching of the aromatic ring.
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C. Mass Spectrometry (MS)
MS provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about the structure.
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Expected Fragmentation: In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) at m/z 191 would be expected. Fragmentation patterns would likely involve the loss of fluorine or the difluoromethoxy group.
Safety, Handling, and Storage
Given the presence of reactive functional groups and its aromatic nature, proper handling of 4-(Difluoromethoxy)-2-fluorobenzonitrile is essential. While specific toxicity data is not available, information from structurally related fluorinated benzonitriles provides a basis for a cautious approach.
GHS Hazard Classification (Inferred from Analogs):
Recommended Handling Procedures:
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5]
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Avoid inhalation of dust or vapors.[5]
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Wash hands thoroughly after handling.[6]
Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
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Incompatible with strong oxidizing agents, strong acids, and strong bases.[5]
Significance in Research and Drug Development
Fluorinated organic molecules are of immense interest in medicinal chemistry. The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[7] The difluoromethoxy group, in particular, is often used as a bioisostere for other functional groups to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. The nitrile group can act as a hydrogen bond acceptor or be a precursor for other functional groups. Therefore, 4-(Difluoromethoxy)-2-fluorobenzonitrile represents a valuable building block for the synthesis of novel bioactive compounds.
References
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PubChem. 4-Fluorobenzonitrile. National Center for Biotechnology Information. [Link]
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PubChem. 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. [Link]
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PubChem. 2,4-Difluorobenzonitrile. National Center for Biotechnology Information. [Link]
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Methylamine Supplier. 4-(Difluoromethoxy)Benzonitrile | CAS 112292-28-7. [Link]
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Cheméo. Chemical Properties of Dodecanal (CAS 112-54-9). [Link]
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Cheméo. Chemical Properties of Vinylbenzaldehyde (CAS 43145-54-6). [Link]
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Fisher Scientific. Safety Data Sheet: 3,4-Difluorobenzonitrile. [Link]
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Fisher Scientific. Safety Data Sheet: 4-Fluorobenzonitrile. [Link]
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Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
- Google Patents. CN1962623A - Process for preparing 2,4-difluoro benzonitril.
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ResearchGate. Research on the synthesis of 4-fluorobenzonitrile. [Link]
- Google Patents. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile.
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National Institutes of Health. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. [Link]
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